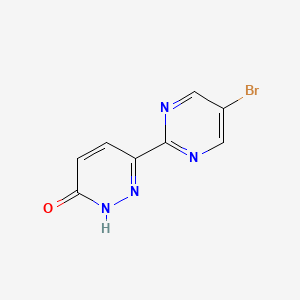
sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is an organosilicon compound with the molecular formula C8H13NaSi. This compound is notable for its unique structure, which includes a cyclopentadienyl anion bonded to a trimethylsilyl group. It is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{C}_5\text{H}_6 + \text{ClSi(CH}_3\text{)}_3 + \text{NaH} \rightarrow \text{C}_5\text{H}_5\text{Si(CH}_3\text{)}_3\text{Na} + \text{H}_2 + \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and automated systems to handle large quantities of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions: sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, particularly in Diels-Alder reactions due to the presence of the cyclopentadienyl anion.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium tert-butoxide.
Electrophiles: Trimethylsilyl chloride, alkyl halides.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated cyclopentadienyl derivatives.
Wissenschaftliche Forschungsanwendungen
sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: While direct biological applications are limited, derivatives of this compound are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Wirkmechanismus
The mechanism by which sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane exerts its effects is primarily through its ability to act as a nucleophile. The cyclopentadienyl anion can donate electrons to electrophiles, facilitating various chemical reactions. The trimethylsilyl group stabilizes the anion and enhances its reactivity.
Vergleich Mit ähnlichen Verbindungen
Cyclopentadienyl Sodium: Similar in structure but lacks the trimethylsilyl group, making it less stable and less reactive.
Trimethylsilyl Cyclopentadiene: Contains the trimethylsilyl group but is not an anion, limiting its nucleophilic properties.
Uniqueness: sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is unique due to the combination of the cyclopentadienyl anion and the trimethylsilyl group. This combination provides both stability and high reactivity, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
55562-85-1 |
|---|---|
Molekularformel |
C8H13NaSi |
Molekulargewicht |
160.26 g/mol |
IUPAC-Name |
sodium;cyclopenta-2,4-dien-1-yl(trimethyl)silane |
InChI |
InChI=1S/C8H13Si.Na/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
SAOOVFHGXPTXRN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[C-]1C=CC=C1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carbonitrile](/img/structure/B8524408.png)






![(3,5-dimethylphenyl)methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8524457.png)
![2-(3-bromo-8-fluoroH-imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B8524460.png)

![Triphenyl{[4-(propan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B8524466.png)

